2-Methylpyrrolidine-2-carboxylic acid
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Overview
Description
2-Methylpyrrolidine-2-carboxylic acid is a derivative of the natural amino acid proline . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The IUPAC name for this compound is (2R)-2-methyl-2-pyrrolidinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthetic strategy involves the use of the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) as precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The InChI code for this compound is 1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound’s pyrrolidine ring structure plays a significant role in various chemical reactions. For instance, the pyrrolidine ring is a common structural motif in many biologically active compounds and is often involved in reactions catalyzed by the natural amino acid proline .Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.16 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Analytical Chemistry Applications :
- Morita and Konishi (2002) demonstrated the use of derivatives similar to 2-Methylpyrrolidine-2-carboxylic acid as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Catalysis and Organic Synthesis :
- Ruiz-Olalla, Retamosa, and Cossío (2015) synthesized homochiral 4-aminopyrrolidine-2-carboxylate esters, related to this compound, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
- Wang et al. (2010) found that (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was an efficient ligand for copper-catalyzed N-arylation of amides (Wang et al., 2010).
Pharmaceutical Research :
- Di Cesare et al. (1992) explored 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, with chiral aminopyrrolidine substituents similar to this compound, for their antimicrobial activity (Di Cesare et al., 1992).
Material Science :
- Meziani et al. (2009) investigated the use of molecules with carboxylic acid groups, akin to this compound, as surface passivation agents in the synthesis of aluminum nanoparticles (Meziani et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-71-3, 16277-06-8 |
Source
|
Record name | NSC14964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylproline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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